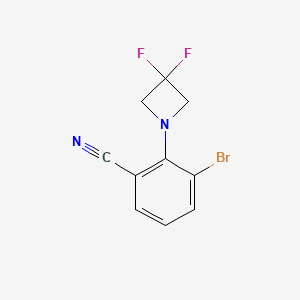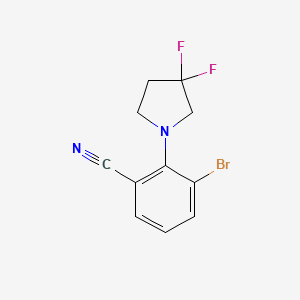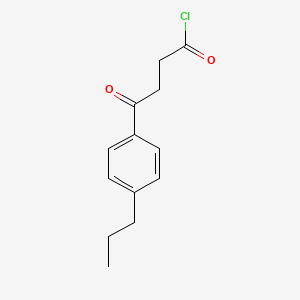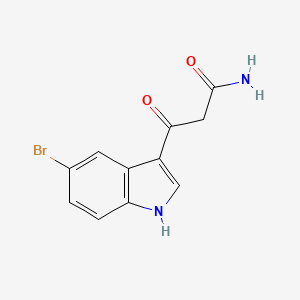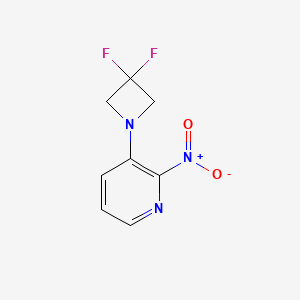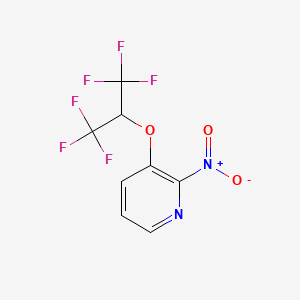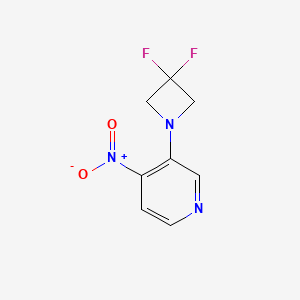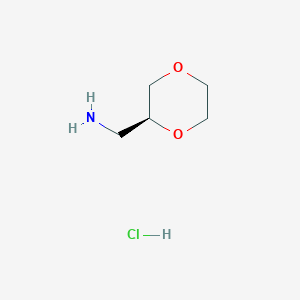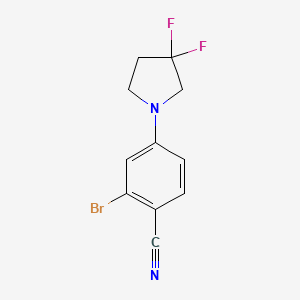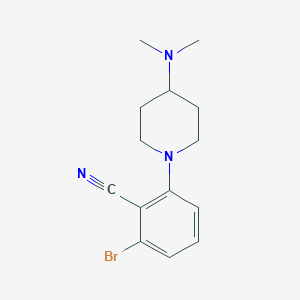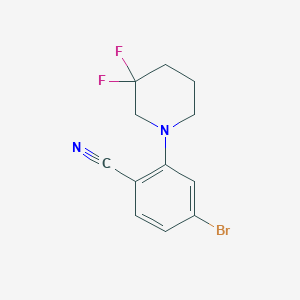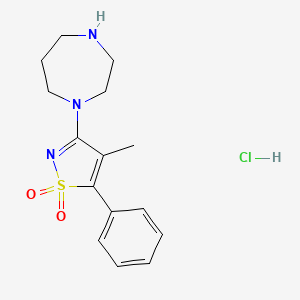
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride
Übersicht
Beschreibung
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride, also known as 4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride or 4-MPDH, is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. 4-MPDH is a white crystalline solid with a molecular weight of 287.77 g/mol, and is soluble in organic solvents such as chloroform, methanol, and ethanol. It is a versatile compound with several potential uses, including as a catalyst, an inhibitor, a reagent, and a chelating agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Moser and Vaughan (2004) details the synthesis of a series of diazepanes, including compounds similar to 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride. These compounds have been characterized using various spectroscopic methods, providing valuable insights into their chemical structures and properties (Moser & Vaughan, 2004).
Chemical Analysis and Structural Insights
- Research by Marubayashi et al. (1992) investigated the stereochemical aspects of diazepine derivatives, which can be relevant for understanding the structural intricacies of 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride (Marubayashi et al., 1992).
Reactivity and Catalytic Properties
- A 2011 study by Mayilmurugan et al. explores the reactivity of oxotransferases using molybdenum(VI) dioxo complexes, including diazepane derivatives. This research can be crucial for understanding the catalytic and chemical reactivity of similar compounds (Mayilmurugan et al., 2011).
Transformation and Ring-Opening Reactions
- Voskressensky et al. (2014) conducted studies on the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction. This research provides insights into the behavior of diazepane rings under certain conditions, which could be relevant for the chemical behavior of 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride (Voskressensky et al., 2014).
Mechanistic Studies
- Yang (1998) provides an analysis of the mechanisms involved in the transformation of benzodiazepines in various pH solutions. This research might offer a foundational understanding of similar mechanisms in related diazepane compounds (Yang, 1998).
Synthesis Techniques
- Das et al. (2010) describe an efficient method for synthesizing chiral diazepanes, which could be applied to the synthesis of 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride (Das et al., 2010).
Radiochemical Synthesis
- Wang et al. (2015) discuss the synthesis of CX-6258, a compound involving diazepane structure, for imaging of Pim kinases in cancer. This could provide a perspective on the potential medical imaging applications of similar compounds (Wang et al., 2015).
Conformational Analysis
- Akiba et al. (1992) focus on the condensation of isothiazoles with diazepane compounds, providing an insight into the conformational aspects of such chemical reactions (Akiba et al., 1992).
Eigenschaften
IUPAC Name |
3-(1,4-diazepan-1-yl)-4-methyl-5-phenyl-1,2-thiazole 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-12-14(13-6-3-2-4-7-13)21(19,20)17-15(12)18-10-5-8-16-9-11-18;/h2-4,6-7,16H,5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHGYUUFSWIZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)N=C1N2CCCNCC2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



